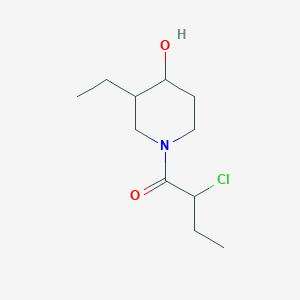
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H18ClNO2, with a molecular weight of approximately 219.70 g/mol. It features a chloro group and a hydroxypiperidine moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of piperidine compounds exhibit notable antimicrobial activity. A study involving various piperidine derivatives showed that modifications in the structure, such as the introduction of halogens or hydroxyl groups, significantly enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Piperidine derivatives (general) | Enhanced antibacterial properties |
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The presence of the hydroxyl group in this compound may contribute to its ability to modulate neurotransmitter systems, specifically through inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Case Studies
Case Study 1: Antimicrobial Evaluation
In vitro studies have evaluated the antimicrobial efficacy of various piperidine derivatives against multiple pathogens. The findings indicated that compounds with structural similarities to this compound displayed varying degrees of effectiveness, suggesting a need for further exploration into this specific compound's antimicrobial potential .
Case Study 2: Neuropharmacological Assessment
A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain modifications could enhance neuroprotection, hinting at the therapeutic potential of compounds like this compound in neurodegenerative diseases .
特性
IUPAC Name |
2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-8-7-13(6-5-10(8)14)11(15)9(12)4-2/h8-10,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCBUNLTRKPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C(CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













